(2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of indole derivatives, which are aromatic heterocyclic compounds.
- The core structure consists of an indole ring fused with a thiazinane ring. The indole nucleus provides the aromaticity, and the thiazinane ring contributes to its overall structure.
- Physically, it appears as a crystalline, colorless substance with a specific odor.
- Indole derivatives have diverse biological activities, making them interesting for research and potential therapeutic applications .
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can discuss general strategies for synthesizing indole derivatives.
- One common approach involves cyclization reactions of appropriate precursors. For example, the Fischer indole synthesis or the Bischler–Napieralski reaction can yield indole derivatives.
- Industrial production methods would likely involve scalable processes, but without specific data on this compound, we can’t provide exact details.
Chemical Reactions Analysis
- Indole derivatives can undergo various reactions, including electrophilic substitution, oxidation, and reduction.
- Common reagents include Lewis acids (such as AlCl₃), strong bases (like NaOH), and oxidizing agents (such as KMnO₄).
- Major products depend on the substitution pattern and reaction conditions. For instance, halogenation can lead to halogen-substituted indoles.
Scientific Research Applications
- Indole derivatives find applications in diverse fields:
Medicine: Some indole-based drugs target receptors (e.g., serotonin receptors), and others exhibit antiviral, anticancer, or anti-inflammatory properties.
Chemistry: Indoles serve as building blocks in organic synthesis.
Biology: Tryptophan, an essential amino acid, contains an indole ring.
Industry: Indole derivatives are used in the synthesis of dyes, perfumes, and agrochemicals.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not available. we can speculate that it might interact with specific receptors or enzymes due to its indole moiety.
Comparison with Similar Compounds
- While I don’t have data on similar compounds with this exact structure, we can compare it to other indole derivatives.
- For instance, compare its biological activity, synthetic accessibility, and unique features to known indole-based drugs or natural products.
Remember that the specific compound may have proprietary information or limited research data
Properties
Molecular Formula |
C18H21ClF3N3O2S |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-butyl-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H21ClF3N3O2S/c1-3-5-8-25-15(26)10-14(16(27)23-4-2)28-17(25)24-11-6-7-13(19)12(9-11)18(20,21)22/h6-7,9,14H,3-5,8,10H2,1-2H3,(H,23,27) |
InChI Key |
MYFZSCAOIFSJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(SC1=NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)NCC |
Origin of Product |
United States |
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